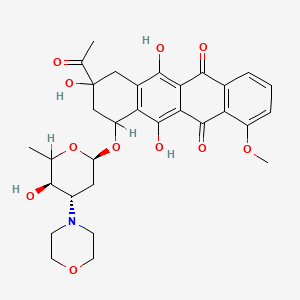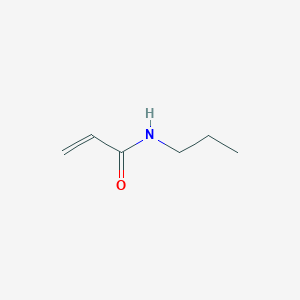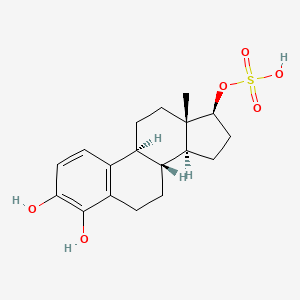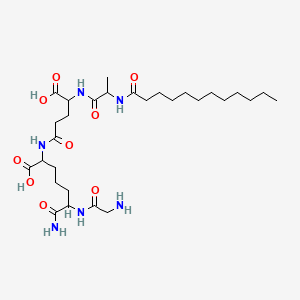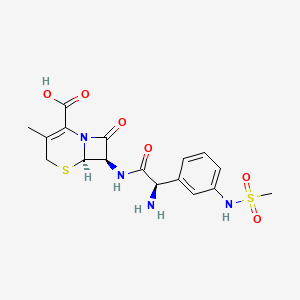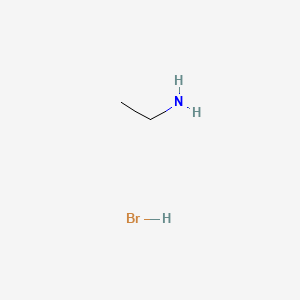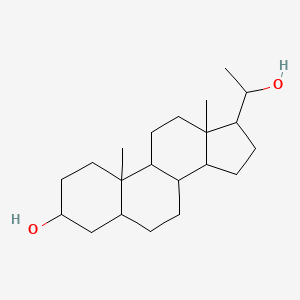
5beta-Pregnane-3alpha,20alpha-diol
Overview
Description
An inactive metabolite of PROGESTERONE by reduction at C5, C3, and C20 position. Pregnanediol has two hydroxyl groups, at 3-alpha and 20-alpha. It is detectable in URINE after OVULATION and is found in great quantities in the pregnancy urine.
Scientific Research Applications
Synthesis for Metabolic Studies
5beta-Pregnane-3alpha,20alpha-diol has been synthesized for use in metabolic studies in humans. Specifically, it's labelled with deuterium for high isotopic purity. This kind of synthesis is crucial for tracing the metabolic pathways of these compounds in the human body (Baillie, Sjövall, & Herz, 1975).
In Pregnancy and Gestation
The compound has been identified in the urine of pregnant women, especially in the third trimester. This indicates its involvement in the metabolic processes associated with pregnancy (Bégué, Morinière, & Padieu, 1978).
Effect on Hormone Metabolism
In a study on rabbits, 5beta-Pregnane-3alpha,20alpha-diol was identified as a minor metabolite in the metabolism of progesterone in the endometrium and myometrium. This suggests its role in the broader context of hormone metabolism in mammalian reproductive systems (Verma & Laumas, 1976).
Neuroactive Properties During Pregnancy
The compound has been studied for its neuroactive properties during pregnancy, indicating its potential role in modulating physiological processes during this critical period (Pařízek et al., 2005).
Urinary Analysis in Anti-Doping
In the context of sports medicine, 5beta-Pregnane-3alpha,20alpha-diol has been analyzed in urinary studies related to anti-doping. This reflects its importance in understanding the metabolism of banned substances (Saudan, Baume, Mangin, & Saugy, 2004).
Steroid Metabolism in Newborns
The compound has been partially characterized in the urine of a hypertensive newborn, showing its relevance in pediatric medicine and the study of early human development (Edwards & Trafford, 1968).
Behavioral Neurosteroid Sensitivity
5beta-Pregnane-3alpha,20alpha-diol has been involved in studies exploring its effects on behavioral neurosteroid sensitivity, particularly in relation to alcohol sensitivity in rats, highlighting its relevance in neuroscience and behavioral studies (Korpi et al., 2001).
properties
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnane-3,20-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



